molecular formula C18H21NO B8695840 9H-carbazole-9-hexanol CAS No. 128941-12-8

9H-carbazole-9-hexanol

Cat. No. B8695840
CAS RN: 128941-12-8
M. Wt: 267.4 g/mol
InChI Key: KCFHXVCGEQRWDQ-UHFFFAOYSA-N
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Description

9H-carbazole-9-hexanol is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-carbazole-9-hexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-carbazole-9-hexanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

128941-12-8

Product Name

9H-carbazole-9-hexanol

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

6-carbazol-9-ylhexan-1-ol

InChI

InChI=1S/C18H21NO/c20-14-8-2-1-7-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,20H,1-2,7-8,13-14H2

InChI Key

KCFHXVCGEQRWDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

200 ml of a solution of 9-borabicyclo[3.3.1]-nonane (9-BBN) in tetrahydrofuran (0.5 mol/1) were initially taken in a thoroughly heated 500 ml three-necked flask. After the dropwise addition of a solution of 100 mmol of N-5-hexenylcarbazole in 100 ml of dry tetrahydrofuran, the mixture was stirred for 3 hours at room temperature, after which 60 ml of ethanol, 20 ml of 6 N sodium hydroxide solution and 40 ml of hydrogen peroxide (30% strength) were added in succession. Refluxing was carried out for 1 hour, after which the reaction mixture was worked up by adding 200 ml of water and then stripping off the tetrahydrofuran. The resulting N-(6-hydroxyhexyl)-carbazole was extracted with ether, the ether extract was dried and the ether was evaporated. The resulting crude product was then recrystallized from 9:1 hexane/acetone. The pure N-(6-hydroxyhexyl)-carbazole obtained in 61% yield was in the form of white crystals.
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200 mL
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Synthesis routes and methods II

Procedure details

To a 500 ml three-neck round bottom flask was added 25 g. carbazole, 218 g. dimethyl formamide, 45.5 g. potassium carbonate and 43 g. 6-chloro-1-hexanol. The reaction mixture was heated at 150° C. for 6 hours, and cooled to room temperature. 500 g. ethyl acetate was added, washed with 250 g water, then 250 g water with 50 g concentrated HCl, then 250 g. saturated brine. The solvent was removed on a rotary evaporator to yield 58 g of a brown semi-solid. The crude product was purified using a silica gel flash chromatography column with dichloromethane as the elutant. The concentrated product fractions yielded 33.3 g. of a white solid product; ˜90% pure by gas chromatography.
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